molecular formula C30H35NO7 B8201820 {1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid

{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid

Cat. No. B8201820
M. Wt: 521.6 g/mol
InChI Key: PMPFDANPLYTSTM-PWUYWRBVSA-N
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Description

{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid is a useful research compound. Its molecular formula is C30H35NO7 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant, Anti-inflammatory, and Antiulcer Activity : Some synthesized compounds, which could include derivatives of the mentioned compound, exhibit significant antioxidant, anti-inflammatory, and antiulcer activities (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

  • Antimicrobial Activity : Several synthesized compounds have shown good antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).

  • Synthesis of Pyrrolo[1,2-a]indoles and Derivatives : These compounds can be used in the synthesis of pyrrolo[1,2-a]indoles and their derivatives, which are significant in various scientific applications (T. Kametani et al., 1976).

  • Synthesis of Heterocyclic Compounds : The compound is useful in the synthesis of various heterocyclic compounds (T. Kametani et al., 1977).

  • Antibacterial and Antifungal Properties : New pyrrole chalcone derivatives, which could include derivatives of the mentioned compound, have shown good antibacterial and antifungal activity (M. Hublikar et al., 2019).

  • Natural Isolation : A related pyrrole alkaloid was isolated from the fruiting bodies of Leccinum extremiorientale, suggesting a natural occurrence and potential for extraction (N. Yang et al., 2015).

properties

IUPAC Name

2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFDANPLYTSTM-PWUYWRBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid
Reactant of Route 2
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid
Reactant of Route 3
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid
Reactant of Route 4
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid
Reactant of Route 5
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid
Reactant of Route 6
Reactant of Route 6
{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid

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